molecular formula C15H12O5 B6404948 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261977-54-1

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6404948
CAS RN: 1261977-54-1
M. Wt: 272.25 g/mol
InChI Key: SQAMCAAIBJBUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid (HMBA) is a naturally occurring compound found in a variety of plants, including the bark of the European larch tree (Larix decidua). It is an important component of the plant’s defense system, and has been used in a variety of industrial and medical applications. HMBA has been used as a food preservative, a pharmaceutical intermediate, and an anti-inflammatory agent. It has also been studied for its potential use in cancer treatments.

Scientific Research Applications

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% has been studied extensively in scientific research. It has been used to study the effects of plant defense compounds on the growth of plant pathogens, as well as the effects of plant hormones on plant growth and development. 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% has also been used to study the effects of plant defense compounds on the growth of cancer cells, and the effects of plant hormones on the growth and development of cancer cells.

Mechanism of Action

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% works by inhibiting the activity of a number of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. It also binds to certain proteins, resulting in the inhibition of their activity. Additionally, 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to interfere with the activity of certain transcription factors, which are proteins that bind to DNA and control gene expression.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as the growth of cancer cells. 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a number of beneficial effects on the cardiovascular system, including the reduction of cholesterol levels and the prevention of atherosclerosis.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% is that it is relatively easy to synthesize. Additionally, 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% is non-toxic and has a low level of reactivity, making it safe to use in laboratory experiments. However, 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% has a number of limitations, including its low solubility in water, its instability in acidic solutions, and its tendency to react with other compounds.

Future Directions

There are a number of potential future directions for research involving 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95%. One potential area of research is the use of 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% in combination with other compounds to enhance its efficacy in treating cancer. Additionally, further research could be done to explore the potential of 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% as an anti-inflammatory and antioxidant agent. Furthermore, research could be conducted to investigate the potential of 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% as an anti-microbial agent, as well as its potential use in the treatment of cardiovascular diseases. Finally, further research could be done to explore the potential of 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% as a food preservative.

Synthesis Methods

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized in a number of ways. One method is the reaction of 2-hydroxy-4-methoxybenzoic acid (HMB) with methyl 3-methoxycarbonylbenzoate in the presence of a base such as sodium hydroxide. The reaction occurs in an aqueous solution and proceeds through a nucleophilic substitution reaction. The resulting product is 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMCAAIBJBUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690673
Record name 3-Hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-54-1
Record name 3-Hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.